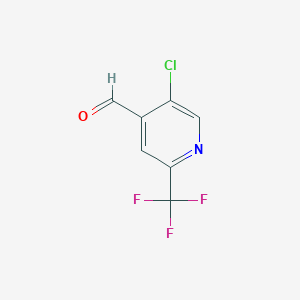

5-Chloro-2-(trifluoromethyl)isonicotinaldehyde

Description

5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is a halogenated pyridine derivative featuring a chloro (-Cl) substituent at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and an aldehyde (-CHO) functional group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical synthesis due to its reactive aldehyde group, which facilitates condensation, nucleophilic addition, and cross-coupling reactions. The electron-withdrawing trifluoromethyl and chloro groups enhance the electrophilicity of the aldehyde, making it a versatile intermediate for constructing complex molecules .

Properties

Molecular Formula |

C7H3ClF3NO |

|---|---|

Molecular Weight |

209.55 g/mol |

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H |

InChI Key |

FWLOVHZBOXWMOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde typically involves the chlorination and trifluoromethylation of isonicotinaldehyde. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the chlorination can be carried out using thionyl chloride, while the trifluoromethylation might involve the use of trifluoromethyl iodide and a suitable base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: 5-Chloro-2-(trifluoromethyl)isonicotinic acid.

Reduction: 5-Chloro-2-(trifluoromethyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in various chemical research projects .

Biology: In biological research, this compound can be used to study the effects of halogenated aldehydes on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as a precursor for the synthesis of pharmaceutical agents. Its unique chemical structure may offer therapeutic benefits .

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and trifluoromethyl groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Structural Differences : Replaces the chloro group with bromine at the 5-position.

- Molecular Formula: C₇H₃BrF₃NO (vs. C₇H₃ClF₃NO for the chloro analog).

- Molecular Weight : ~258.0 g/mol (vs. ~213.5 g/mol for the chloro analog).

Table 1: Comparison of Halogen-Substituted Isonicotinaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde | Not provided | C₇H₃ClF₃NO | ~213.5 | -Cl, -CF₃, -CHO |

| 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde | 944904-60-3 | C₇H₃BrF₃NO | ~258.0 | -Br, -CF₃, -CHO |

N-[5-Chloro-2-(trifluoromethyl)phenyl]isonicotinamide

Structural Differences :

- Replaces the pyridine ring with a phenyl ring.

- Substitutes the aldehyde (-CHO) with an amide (-CONH-) group.

- Molecular Formula: C₁₃H₈ClF₃N₂O (vs. C₇H₃ClF₃NO for the target compound).

Table 2: Functional Group and Ring Structure Comparison

| Compound Name | Core Structure | Functional Group | Key Applications |

|---|---|---|---|

| This compound | Pyridine | Aldehyde | Synthetic intermediates |

| N-[5-Chloro-2-(trifluoromethyl)phenyl]isonicotinamide | Phenyl | Amide | Drug discovery |

Other Analogous Compounds

Compounds listed in , such as 5-Amino-2-chlorobenzotrifluoride and 5-Amino-2-fluorobenzoic acid, highlight the impact of additional substituents:

- Amino (-NH₂) groups: Increase solubility in aqueous media and enable participation in hydrogen bonding, which is critical for biological activity.

- Fluorine vs.

Research Findings and Trends

- Reactivity : Chloro derivatives are less reactive than bromo analogs in cross-coupling reactions but are more cost-effective for large-scale synthesis .

- Stability : Trifluoromethyl groups enhance thermal and oxidative stability, which is advantageous in agrochemical formulations.

- Synthetic Utility : The aldehyde group in this compound enables diverse transformations, such as reductive amination to generate amine intermediates for drug candidates .

Biological Activity

5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its structural features, synthesis, and biological implications, supported by research findings and case studies.

Structural Features

The molecular formula of this compound is CHClFNO. Its unique structure includes:

- Chloro Group : Enhances reactivity and binding interactions.

- Trifluoromethyl Group : Increases lipophilicity, facilitating better membrane penetration and interaction with biological targets.

- Isonicotinaldehyde Moiety : Imparts potential pharmacological properties.

These structural characteristics are crucial for its biological activity, influencing how it interacts with various biomolecules.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Oxidation Reactions : Using potassium permanganate to introduce functional groups.

- Reduction Reactions : Employing sodium borohydride for modifying existing groups.

- Nucleophilic Substitution : Utilizing various nucleophiles to create desired derivatives.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The trifluoromethyl group enhances its ability to interact with microbial membranes, potentially leading to effective inhibition of bacterial growth. Further research is needed to confirm these findings and elucidate the mechanisms involved.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, possibly through the modulation of signaling pathways relevant to cell growth and apoptosis. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against cancer cells in vitro.

Structure-Activity Relationships (SAR)

Studies have highlighted the importance of specific structural features in determining the biological activity of related compounds. For example, modifications in the position or type of substituents can lead to variations in potency against targets such as COX-2, an enzyme implicated in inflammation and cancer progression.

| Compound Name | Structural Features | IC (μM) |

|---|---|---|

| This compound | Chloro and trifluoromethyl groups | TBD |

| 2-Amino-3-(trifluoromethyl)isonicotinaldehyde | Amino group instead of chloro | TBD |

| 3-Amino-2-(trifluoromethyl)isonicotinaldehyde | Different amino positioning | TBD |

Note: TBD indicates that specific IC values are yet to be determined.

Mechanistic Insights

Research into the mechanisms of action has suggested that the binding affinity of this compound to specific proteins or enzymes may be enhanced due to its lipophilic nature. This property allows for better interaction with biological membranes, potentially leading to modulation of various biochemical pathways associated with disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.